molecular formula C18H13ClFNO2 B5771358 N-(3-chloro-4-fluorophenyl)-3-methoxy-2-naphthamide

N-(3-chloro-4-fluorophenyl)-3-methoxy-2-naphthamide

Cat. No. B5771358
M. Wt: 329.8 g/mol
InChI Key: WUNWUPUJJOBCOS-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-3-methoxy-2-naphthamide (CFM-2) is a synthetic compound that has gained significant attention in scientific research due to its potential as a pharmacological tool. CFM-2 is a small molecule that can selectively inhibit the activity of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in the perception of pain and inflammation.

Mechanism of Action

N-(3-chloro-4-fluorophenyl)-3-methoxy-2-naphthamide acts as a competitive antagonist of TRPV1 channels, binding to a specific site on the channel and preventing the binding of agonists, such as capsaicin. By inhibiting TRPV1 channels, N-(3-chloro-4-fluorophenyl)-3-methoxy-2-naphthamide reduces the influx of calcium ions into sensory neurons, which leads to a decrease in pain and inflammation. N-(3-chloro-4-fluorophenyl)-3-methoxy-2-naphthamide has been shown to be highly selective for TRPV1 channels and does not affect other ion channels.
Biochemical and Physiological Effects
N-(3-chloro-4-fluorophenyl)-3-methoxy-2-naphthamide has been shown to reduce pain and inflammation in animal models of various diseases, such as arthritis, neuropathic pain, and inflammatory bowel disease. N-(3-chloro-4-fluorophenyl)-3-methoxy-2-naphthamide has also been shown to reduce fever and regulate body temperature by inhibiting TRPV1 channels in the hypothalamus. N-(3-chloro-4-fluorophenyl)-3-methoxy-2-naphthamide has been shown to have no significant effects on cardiovascular function, respiratory function, or gastrointestinal function.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4-fluorophenyl)-3-methoxy-2-naphthamide is a small molecule that can easily penetrate cell membranes and inhibit TRPV1 channels in vitro and in vivo. N-(3-chloro-4-fluorophenyl)-3-methoxy-2-naphthamide has been shown to be highly selective for TRPV1 channels and does not affect other ion channels. N-(3-chloro-4-fluorophenyl)-3-methoxy-2-naphthamide has also been shown to be stable in solution and can be stored for long periods of time. However, N-(3-chloro-4-fluorophenyl)-3-methoxy-2-naphthamide has limitations in terms of its solubility and bioavailability, which can affect its efficacy in vivo. N-(3-chloro-4-fluorophenyl)-3-methoxy-2-naphthamide also has limitations in terms of its selectivity, as it can inhibit other ion channels at high concentrations.

Future Directions

N-(3-chloro-4-fluorophenyl)-3-methoxy-2-naphthamide has potential as a pharmacological tool for the treatment of pain and inflammation. Future research could focus on the optimization of N-(3-chloro-4-fluorophenyl)-3-methoxy-2-naphthamide synthesis methods to increase yields and reduce costs. Future research could also focus on the development of N-(3-chloro-4-fluorophenyl)-3-methoxy-2-naphthamide analogs with improved solubility and bioavailability. Additionally, future research could investigate the role of TRPV1 channels in other physiological processes and diseases, such as cancer, diabetes, and obesity. N-(3-chloro-4-fluorophenyl)-3-methoxy-2-naphthamide could also be used as a tool to study the structure and function of TRPV1 channels and their interactions with other proteins and ligands.

Synthesis Methods

N-(3-chloro-4-fluorophenyl)-3-methoxy-2-naphthamide can be synthesized using a multistep process that involves the reaction of 3-chloro-4-fluoroaniline with 3-methoxy-2-naphthoyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain pure N-(3-chloro-4-fluorophenyl)-3-methoxy-2-naphthamide. This synthesis method has been reported in several scientific research publications and has been optimized to produce high yields of N-(3-chloro-4-fluorophenyl)-3-methoxy-2-naphthamide.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-3-methoxy-2-naphthamide has been used extensively in scientific research to investigate the role of TRPV1 ion channels in pain and inflammation. TRPV1 channels are expressed in sensory neurons and are involved in the detection of noxious stimuli, such as heat, capsaicin, and acid. N-(3-chloro-4-fluorophenyl)-3-methoxy-2-naphthamide has been shown to selectively inhibit TRPV1 channels and reduce pain and inflammation in animal models. N-(3-chloro-4-fluorophenyl)-3-methoxy-2-naphthamide has also been used to study the role of TRPV1 channels in other physiological processes, such as thermoregulation, itch, and cough.

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-3-methoxynaphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFNO2/c1-23-17-9-12-5-3-2-4-11(12)8-14(17)18(22)21-13-6-7-16(20)15(19)10-13/h2-10H,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUNWUPUJJOBCOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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